molecular formula C12H18O2 B11753242 (1R,7S)-Dimethyl-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid

(1R,7S)-Dimethyl-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid

Cat. No.: B11753242
M. Wt: 194.27 g/mol
InChI Key: VYBMQNDGRXPOKS-IXIJJPBFSA-N
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Description

(1R,7S)-Dimethyl-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its hexahydroindene core, which is a partially saturated indene ring system. The presence of carboxylic acid and dimethyl groups adds to its chemical diversity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7S)-Dimethyl-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the carboxylic acid and dimethyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(1R,7S)-Dimethyl-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

(1R,7S)-Dimethyl-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R,7S)-Dimethyl-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,7S)-Dimethyl-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid methyl ester: A methyl ester derivative with similar properties.

    This compound ethyl ester: An ethyl ester derivative with slight variations in reactivity.

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and functional groups

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(1R,7S)-1,7-dimethyl-2,3,5,6,7,7a-hexahydro-1H-indene-4-carboxylic acid

InChI

InChI=1S/C12H18O2/c1-7-3-5-9-10(12(13)14)6-4-8(2)11(7)9/h7-8,11H,3-6H2,1-2H3,(H,13,14)/t7-,8+,11?/m1/s1

InChI Key

VYBMQNDGRXPOKS-IXIJJPBFSA-N

Isomeric SMILES

C[C@@H]1CCC2=C(CC[C@@H](C12)C)C(=O)O

Canonical SMILES

CC1CCC2=C(CCC(C12)C)C(=O)O

Origin of Product

United States

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